molecular formula C23H19FN4O2S2 B4700265 N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

Cat. No. B4700265
M. Wt: 466.6 g/mol
InChI Key: NUWHMYKQESCIDW-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives contribute to their low toxicity and great in vivo stability .

Mechanism of Action

Future Directions

Future research could focus on synthesizing new derivatives of 1,3,4-thiadiazole and evaluating their biological activities .

properties

IUPAC Name

1-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-30-19-8-4-3-7-18(19)25-22(29)26-23-28-27-21(32-23)17-6-2-5-9-20(17)31-14-15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWHMYKQESCIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

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